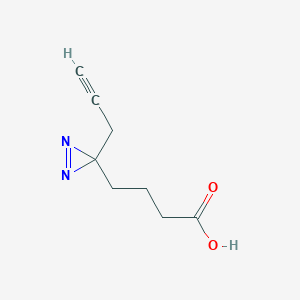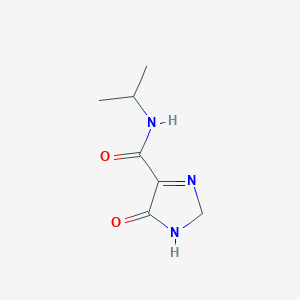
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C22H25BrNP. It is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its almost white to yellow-brown powder form and is hygroscopic in nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 2-(dimethylamino)ethyl bromide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromide ion is replaced by another nucleophile, resulting in the formation of a new compound .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in targeted drug delivery.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with other molecules makes it a valuable tool in chemical synthesis and research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl bromide: Similar in structure but lacks the triphenylphosphanium group.
Triphenylphosphine: A related compound used in similar applications but without the dimethylaminoethyl group.
Uniqueness
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is unique due to its combination of the dimethylaminoethyl group and the triphenylphosphanium moiety. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C22H26BrNP+ |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1; |
Clave InChI |
YIIHEMGEQQWSMA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)

![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)

![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)





![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
